1-环己基吡咯烷-2-羧酸

描述

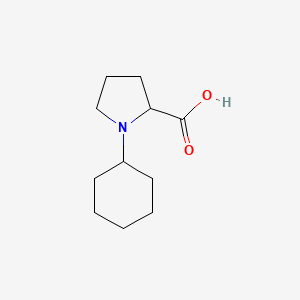

1-Cyclohexylpyrrolidine-2-carboxylic acid is a compound that can be inferred to have a cyclohexyl group attached to a pyrrolidine ring at one position and a carboxylic acid group at the adjacent position. This structure suggests that the compound could be involved in various chemical reactions and possess unique physical and chemical properties due to the presence of both alicyclic and heterocyclic components.

Synthesis Analysis

The synthesis of cyclohexyl-containing compounds can be complex, involving multiple steps and chiral centers. For example, the synthesis of cyclopentanedicarboxylic amino acid, a related compound, was achieved in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . Similarly, the synthesis of a functionalized cyclohexene skeleton was achieved using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions . These methods highlight the intricate strategies required to synthesize cyclohexyl-related compounds, which may be applicable to the synthesis of 1-Cyclohexylpyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Cyclohexylpyrrolidine-2-carboxylic acid often includes several stereocenters, leading to the possibility of multiple stereoisomers. For instance, the synthesis of trans- and cis-1,2-diaminocyclohexanecarboxylic acids involved high enantiomeric excess and the use of chiral auxiliaries . The presence of a cyclohexyl group and a pyrrolidine ring in 1-Cyclohexylpyrrolidine-2-carboxylic acid would likely contribute to its three-dimensional conformation and potential for stereoisomerism.

Chemical Reactions Analysis

Compounds with cyclohexyl and pyrrolidine structures can participate in various chemical reactions. For example, cyclohexanecarboxylic acid was synthesized via hydrocarboxylation of cyclohexane in a copper(ii) metal-organic framework catalyzed reaction . Additionally, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst was shown to proceed smoothly . These reactions demonstrate the reactivity of cyclohexyl and pyrrolidine derivatives in the formation and transformation of carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexylpyrrolidine-2-carboxylic acid can be deduced from related compounds. For instance, the supramolecular structures formed by cyclohexane-1,3cis,5cis-tricarboxylic acid in acid-base complexes indicate strong hydrogen bonding interactions . The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids also suggests that cyclohexyl-containing compounds can form stable structures characterized by various spectroscopic techniques . These properties are crucial for understanding the behavior of 1-Cyclohexylpyrrolidine-2-carboxylic acid in different environments and its potential applications.

科学研究应用

催化应用

- 脱羧过程:1-环己基吡咯烷-2-羧酸参与脱羧反应。例如,它在 2-环己烯-1-酮作为催化剂的促进下脱羧,生成相应的氨基化合物,例如 3-羟基吡咯烷 (Hashimoto 等人,1986)。

在生化过程中的抑制和催化特性

- 抑制酶促合成:该化合物作为抑制剂抑制 S-腺苷-L-蛋氨酸的合成,这是一项重要的生化过程,其有效性受分子环的大小和取代的影响 (Coulter 等人,1974)。

- 在加氢羧化中的催化作用:它用于加氢羧化过程,在离子液体和水介质中将环己烷转化为环己烷羧酸。这展示了其在工业催化中的潜力 (Paul 等人,2016)。

衍生物的合成和生产

- 衍生物的合成:该化合物是合成各种衍生物(例如 2-芳基吡咯烷-1-甲酰胺)的组成部分,展示了其在化学合成中的多功能性 (Smolobochkin 等人,2017)。

- 不对称化合物的生产:它用于不对称合成化合物,例如 4-硝基环加合物,说明了其在创建结构复杂且手性纯净的分子中的作用 (Ruiz-Olalla 等人,2015)。

药物化学和生物学研究

- 在抗菌剂中的作用:该化合物的衍生物,如 7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-1,4-二氢-6-氟-4-氧代-1,8-萘啶-3-羧酸盐酸盐,因其抗菌特性而受到探索,为药物化学做出了重大贡献 (Rosen 等人,1988)。

- 抗菌应用:1-乙酰基-2-苄基吡咯烷-2-羧酸等衍生物在抗菌活性方面显示出有希望的结果,突出了其在开发新型抗菌剂方面的潜力 (Sreekanth 和 Jha,2020)。

其他应用

- 合成和分析化学:该化合物及其衍生物用于合成和分析化学中,用于创建新材料和方法,例如合成 3-(环己基氨基)-2-芳基咪唑并[1,2-a]吡啶-8-羧酸 (Marandi,2018)。

作用机制

Target of Action

Unfortunately, the specific targets of 1-Cyclohexylpyrrolidine-2-carboxylic acid are not well-documented in the literature. This compound is a derivative of pyrrolidine carboxylic acid, which is a class of compounds known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

Carboxylic acids, in general, can react with bases to form salts and with alcohols to form esters . They can also undergo decarboxylation under certain conditions .

Biochemical Pathways

The biochemical pathways affected by 1-Cyclohexylpyrrolidine-2-carboxylic acid are currently unknown. It’s worth noting that all catabolic pathways for carbohydrates, proteins, and lipids eventually connect into glycolysis and the citric acid cycle pathways .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Cyclohexylpyrrolidine-2-carboxylic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .

属性

IUPAC Name |

1-cyclohexylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWACWCKHYDLOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3038352.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3038354.png)

![6,7-Dimethoxy-2-propylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B3038355.png)

![7-(1,3-Benzodioxol-5-yl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038358.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-phenylpyridine-3-carbonitrile](/img/structure/B3038359.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038361.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3038362.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B3038366.png)

![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)